molecular formula C29H36O15 B1683046 Verbascoside CAS No. 61276-17-3

Verbascoside

Cat. No. B1683046
CAS RN: 61276-17-3
M. Wt: 624.6 g/mol
InChI Key: FBSKJMQYURKNSU-ZLSOWSIRSA-N
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Description

Verbascoside, also known as acteoside, is a hydrophilic plant compound first isolated from mullein (Verbascum sinuatum L.) . It comprises hydroxyphenylethyl and cinnamic acid moieties bound to a β-glucopyranose via a glycosidic bond . Verbascoside is isolated from Lantana camara and acts as an ATP-competitive inhibitor of PKC, with an IC50 of 25 µM . It has antitumor, anti-inflammatory, and antineuropathic pain activity .


Synthesis Analysis

The tentative pathway and early steps of verbascoside biosynthesis have been documented . Key enzymes and their corresponding genes have been discovered in Rehmannia glutinosa tuberous roots . These genes were validated using RT-PCR and analyzed by qRT-PCR .


Molecular Structure Analysis

The chemical structure of verbascoside comprises hydroxyphenylethyl and cinnamic acid moieties bound to a β-glucopyranose via a glycosidic bond . Verbascoside interacts with human serum albumin at site II (subdomain IIIA) and alters the polarity and microenvironment surrounding the tyrosine residues .


Chemical Reactions Analysis

Verbascoside exhibits excellent antibacterial activity and synergistic effects in combination with cell wall synthesis-inhibiting antibiotics . Higher concentrations of verbascoside result in a longer lag phase and a lower specific exponential-phase growth rate of bacteria .


Physical And Chemical Properties Analysis

Verbascoside is a hydrophilic phenylethanoid glycoside . Its high hydrophilic character suggests a somewhat limited range of possible applications .

Scientific Research Applications

Antitumor Activities

Verbascoside exhibits significant antitumor activities, demonstrated through both in vitro and in vivo studies. It has been shown to possess cytotoxic selectivity and efficiency in treating cancer, highlighting its potential as both a standalone antitumor agent and a synergistic component in cancer treatment strategies. Its pharmacological activities support its biological actions and safety in antitumor applications (Hasan Khalaf, Ruaa A. Jasim, I. T. Ibrahim, 2021).

Anti-inflammatory Activity and Oral Mucositis Treatment

In the context of oral mucositis, a common complication of cancer treatments, Verbascoside has shown promising anti-inflammatory and antimicrobial properties. Its application, particularly in solution with polyvinylpyrrolidone and sodium hyaluronate, has been useful in re-epithelialization, reducing pain, oral mucositis score, burning, and erythema, offering a potential therapeutic approach for managing this condition (O. Nigro, A. Tuzi, T. Tartaro, A. Giaquinto, I. Vallini, G. Pinotti, 2019).

Dermatological Applications

The potential of olive oil mill wastewater, rich in phenolic compounds including Verbascoside, has been explored for the treatment of skin disorders. This review emphasizes Verbascoside's benefits in dermatological applications, covering its effects on inflammatory skin diseases, microbial effects, wound healing, antimelanoma properties, and potential in sun protection agents. The findings suggest a strong basis for further studies on using this compound in dermatology and cosmetic preparations (Morgane Carrara, M. Kelly, Florence Roso, M. Larroque, D. Margout, 2021).

Anticancer Effect of Olea Europaea L. Products

Verbascoside, identified within Olea europaea L. products, has been studied for its chemotherapeutic effects against cancer. Research focusing on cell culture models of disease has demonstrated the efficacy of Olea europaea extracts, including Verbascoside, in various cancer models, indicating its potential role in future cancer treatment strategies (C. Antoniou, J. Hull, 2021).

Traditional Plant Drugs and Orchids

Verbascoside is also highlighted in the context of traditional plant drugs and the study of orchids, where its pharmacological properties have been revisited. This review discusses the importance of plants used in traditional medicine, including Verbascoside, for drug development, emphasizing the need for further research to explore the full therapeutic potential of these natural compounds (Jin-Ming Kong, N. Goh, L. Chia, T. Chia, 2003).

Future Directions

Verbascoside has shown potential in treating oxidative stress-induced neurodegenerative disease, streptococcus pneumoniae infection, leishmaniasis, atopic dermatitis, and hyperuricemia . Its derivative, VPP, revealed increased antioxidant activity and greater stability in lipophilic vehicles . Verbascoside is also expected to be useful as an antibiotic adjuvant to prevent or treat resistant bacteria-related infections and as an alternative novel antimicrobial additive in the food industry .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O15/c1-13-22(36)23(37)24(38)29(41-13)44-27-25(39)28(40-9-8-15-3-6-17(32)19(34)11-15)42-20(12-30)26(27)43-21(35)7-4-14-2-5-16(31)18(33)10-14/h2-7,10-11,13,20,22-34,36-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27+,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSKJMQYURKNSU-ZLSOWSIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701021953
Record name Acteoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

624.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verbascoside

CAS RN

61276-17-3
Record name Verbascoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61276-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acteoside
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acteoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12996
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Record name Acteoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701021953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl 3-O-(6-deoxy-α-L-mannopyranosyl)-, 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
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Record name VERBASCOSIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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